molecular formula C10H15BrN2O B1525130 2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol CAS No. 1220030-09-0

2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol

Cat. No. B1525130
M. Wt: 259.14 g/mol
InChI Key: UGBXDSULRSQZAN-UHFFFAOYSA-N
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Description

The compound “2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol” is also known as "3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol" . It has a CAS Number of 1220019-47-5 and a molecular weight of 245.12 . The IUPAC name is “3-[(5-bromo-4-methyl-2-pyridinyl)amino]-1-propanol” and its InChI code is "1S/C9H13BrN2O/c1-7-5-9(11-3-2-4-13)12-6-8(7)10/h5-6,13H,2-4H2,1H3,(H,11,12)" .


Molecular Structure Analysis

The molecular formula of this compound is C9H13BrN2O . It has an average mass of 231.090 Da and a monoisotopic mass of 230.005463 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C9H13BrN2O), average mass (231.090 Da), and monoisotopic mass (230.005463 Da) .

Scientific Research Applications

Synthesis and Antitumor Properties

The compound has been explored for its role in the synthesis of cytotoxic properties, particularly in nicotinamide derivatives. A study showed that derivatives synthesized through aromatic nucleophilic substitution reactions exhibited considerable in vitro antitumor properties against various human tumor cell lines, including breast cancer, suggesting its potential as a precursor in antitumor drug development Girgis, Hosni, & Barsoum, 2006.

Chemical Synthesis and Biological Activities

This compound is also utilized in the synthesis of heterocyclic β-amino acids, showing its importance in creating novel molecules with potential applications in peptide and peptidomimic synthesis. Such compounds are valuable for their versatility in designing new drugs and understanding biological mechanisms Bovy & Rico, 1993.

Metal-promoted Reactions

Research into metal-promoted reactions involving this compound has led to the development of nickel(II) complexes. These findings are significant for the field of coordination chemistry and catalysis, demonstrating the compound's flexibility in forming complexes with metals, which could be exploited in various catalytic and synthetic applications Segl′a & Jamnický, 1993.

Quantum Mechanical Investigations and Biological Activities

A palladium-catalyzed Suzuki cross-coupling reaction involving this compound has been studied for the synthesis of novel pyridine derivatives. Density Functional Theory (DFT) studies were conducted to understand the electronic properties of these derivatives, which were also evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating their potential pharmaceutical applications Ahmad et al., 2017.

properties

IUPAC Name

2-[(5-bromo-4-methylpyridin-2-yl)amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-7-4-9(12-5-8(7)11)13-10(2,3)6-14/h4-5,14H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBXDSULRSQZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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